Product packaging for 5,7-Diaminoquinolin-8-ol(Cat. No.:CAS No. 63195-45-9)

5,7-Diaminoquinolin-8-ol

Cat. No.: B3355683
CAS No.: 63195-45-9
M. Wt: 175.19 g/mol
InChI Key: LZKZQHIHBPJQIL-UHFFFAOYSA-N
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Description

Contextualization within the Quinoline (B57606) Compound Class

5,7-Diaminoquinolin-8-ol belongs to the extensive quinoline class of compounds. ontosight.ai Quinolines are characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyridine (B92270) ring. researchgate.netvedantu.com This fusion of two distinct aromatic rings imparts unique electronic and chemical properties to the quinoline scaffold. britannica.com The nitrogen atom in the pyridine ring introduces a site of basicity and allows for a variety of chemical modifications. vedantu.comarabjchem.org

The fundamental quinoline structure, with its chemical formula C9H7N, is a colorless, hygroscopic liquid with a potent odor. wikipedia.org While quinoline itself has limited direct applications, its derivatives are of immense importance across various scientific disciplines. wikipedia.org The versatility of the quinoline ring system allows for the attachment of different functional groups at various positions, leading to a vast library of compounds with diverse properties. researchgate.net

The table below provides a summary of the key properties of the parent compound, quinoline.

PropertyValue
Chemical Formula C9H7N
Molar Mass 129.16 g/mol
Appearance Colorless liquid
Solubility Slightly soluble in cold water, readily soluble in hot water and most organic solvents
Key Feature Bicyclic aromatic structure (benzene fused to pyridine)

This table summarizes the fundamental properties of the parent quinoline molecule.

Significance of Multifunctionalized Quinoline Scaffolds in Advanced Chemistry

The true value of the quinoline core lies in its capacity to be "multifunctionalized," meaning that multiple functional groups can be attached to the basic scaffold. This allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can enhance its biological activity and selectivity. this compound is a prime example of such a multifunctionalized scaffold, featuring two amino (-NH2) groups at positions 5 and 7, and a hydroxyl (-OH) group at position 8. ontosight.ai

This specific arrangement of functional groups—two electron-donating amino groups and an electron-withdrawing hydroxyl group on the quinoline framework—creates a molecule with a unique distribution of electron density and potential for various chemical interactions. For instance, the presence of the hydroxyl and amino groups gives the compound the ability to chelate, or bind, to metal ions. ontosight.ai

The strategic placement of different functional groups on the quinoline ring system is a key strategy in modern drug discovery and materials science. researchgate.net By combining the inherent properties of the quinoline core with the specific functionalities of attached groups, chemists can design molecules with tailored activities. This approach has led to the development of a wide array of quinoline derivatives with applications as:

Antimalarial agents wikipedia.orgmdpi.com

Anticancer drugs arabjchem.orgmdpi.com

Antimicrobial and antifungal agents ontosight.aimdpi.com

Anti-inflammatory compounds mdpi.com

Antiviral agents mdpi.com

The ability to create these "hybrid" molecules, where the quinoline scaffold is combined with other bioactive moieties, is a powerful tool for developing new therapeutic agents that can overcome challenges like drug resistance. researchgate.netresearchgate.net The research into multifunctional quinoline derivatives, such as this compound, is therefore a vibrant and promising area of chemical science. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B3355683 5,7-Diaminoquinolin-8-ol CAS No. 63195-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-diaminoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZQHIHBPJQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2N)N)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328976
Record name 8-Quinolinol, 5,7-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63195-45-9
Record name 8-Quinolinol, 5,7-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of 5,7 Diaminoquinolin 8 Ol

Established Synthetic Pathways

Traditional syntheses for diaminoquinolines often rely on foundational reactions applied to appropriately substituted precursors. These methods, while established, can sometimes be limited by harsh conditions or low yields.

A common and direct method for introducing amino groups onto an aromatic ring is through the reduction of precursor nitro groups. For 5,7-Diaminoquinolin-8-ol, this would typically involve the synthesis of 5,7-Dinitroquinolin-8-ol followed by a reduction step. The dinitro precursor is subjected to potent reducing agents that efficiently convert both nitro groups to primary amines.

Historic and analogous preparations of other diaminoquinolines frequently employ tin(II) chloride (SnCl2) in acidic media, such as hydrochloric acid. researchgate.net This reagent is effective for reducing nitro groups on electron-deficient aromatic systems like quinoline (B57606). Alternative methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrazine (B178648) hydrate (B1144303) as the hydrogen source. researchgate.net

Table 1: Common Reagents for Nitro Group Reduction

Reagent SystemDescription
SnCl₂ / HCl A classical method effective for reducing aromatic nitro compounds, particularly in the quinoline series. researchgate.net
Fe / Acetic Acid A milder alternative to tin chloride, often used in industrial applications. researchgate.net
H₂ / Pd/C Catalytic hydrogenation offers a clean reduction, yielding the product and water as the only byproduct. researchgate.net
Hydrazine / Raney Ni A powerful reducing system, particularly useful when other reducible functional groups are absent. researchgate.net

More complex, multi-step sequences are often required to achieve the specific substitution pattern of this compound. These routes can begin with simpler, commercially available substituted anilines or pre-formed quinoline derivatives.

One established pathway for building the quinoline core is the Skraup reaction, which condenses an aniline (B41778) with glycerol, an oxidizing agent (like the aniline's nitro group), and sulfuric acid. researchgate.net For instance, a synthesis could conceptually start from 3,5-diaminoanisole, which would undergo a Skraup-type cyclization, followed by demethylation of the resulting methoxy (B1213986) group to yield the final 8-hydroxy functionality.

Alternatively, syntheses can start with a pre-existing quinoline. A known approach for a related isomer, 7,8-diaminoquinoline, starts from 3-chloroaniline (B41212) or 3-nitroaniline. researchgate.net This involves a Skraup reaction to form the corresponding 7-substituted quinoline, followed by a series of steps including nitration, nucleophilic substitution of the chloro group (if present), and final reduction of the nitro group. researchgate.net This highlights the strategic, step-wise introduction of functional groups that is characteristic of complex heterocyclic synthesis.

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient routes to complex heterocyclic systems, including diaminoquinolines.

A novel and elegant synthesis for producing o-diaminoquinolines has been developed utilizing angularly annelated selenadiazoloquinolones as key intermediates. researchgate.netresearchgate.netnih.gov This strategy has been successfully applied to the synthesis of 5,6- and 7,8-diaminoquinolines and provides a template for accessing other isomers. nih.govbeilstein-journals.org

The general pathway involves the following key transformations:

Formation of the Selenadiazoloquinolone: A suitable quinolone precursor is used to construct the fused 1,2,5-selenadiazole ring.

Chlorination: The pyridone ring of the quinolone is chlorinated, typically using a reagent like phosphorus oxychloride. researchgate.netnih.gov

Reductive Deselenation: The crucial step involves the reductive cleavage of the selenadiazole ring. This process simultaneously removes the selenium atom and reduces the N=N bond, unveiling the two adjacent amino groups. researchgate.netnih.gov

This method is advantageous as it strategically installs the diamino functionality late in the synthesis from a stable heterocyclic precursor. psu.edu

Table 2: Key Steps in the Selenadiazoloquinolone Route

StepTransformationTypical ReagentsReference
1Chlorination of Pyridone RingPOCl₃ researchgate.netnih.gov
2Reductive DeselenationReducing agents researchgate.netnih.gov
3Dechlorination (if necessary)Catalytic Hydrogenation researchgate.net

Modern synthetic chemistry heavily relies on modular assembly, where complex molecules are built by coupling simpler fragments. The Suzuki-Miyaura cross-coupling reaction is a paramount example of such a strategy, enabling the formation of carbon-carbon bonds. libretexts.orgmdpi.com While typically used for derivatization rather than the primary synthesis of the core, it is an invaluable tool for creating analogues of this compound.

To employ this strategy, a halogenated precursor, such as 5,7-dibromoquinolin-8-ol, would be required. This precursor could then be coupled with a wide variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. libretexts.org This allows for the modular installation of diverse substituents at the 5 and 7 positions. The success of the Suzuki-Miyaura reaction depends on the careful selection of the catalyst, ligands, and reaction conditions. libretexts.orgmdpi.com The reaction has been successfully used to derivatize other quinoline systems. researchgate.netnih.gov

The general catalytic cycle involves three main stages:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the quinoline precursor.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. mdpi.com

Derivatization Strategies and Functional Group Interconversions of this compound

The three functional groups on this compound—two primary aromatic amines and a phenolic hydroxyl group—offer numerous handles for further chemical modification. Derivatization is key to tuning the molecule's properties for various applications.

Reactions of the Amino Groups: The primary amino groups at the C5 and C7 positions are nucleophilic and can undergo a range of reactions.

Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding amides.

Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), a reaction common for substituted quinolines. researchgate.net

Heterocycle Formation: The two adjacent amino groups in the related o-diaminoquinolines are valuable precursors for forming fused heterocyclic rings, such as imidazoles or triazoles, upon reaction with appropriate one or two-carbon synthons. researchgate.netnih.gov

Reactions of the Hydroxyl Group: The phenolic -OH group at C8 can be derivatized through:

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) would produce ethers.

Esterification: Acylation with acid chlorides or anhydrides would yield phenyl esters.

These derivatization and interconversion strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

Amine Functionalization: Amidation and Mannich Reactions

The amino groups at the C5 and C7 positions of the quinoline ring are primary sites for functionalization. Amidation and Mannich reactions are two key strategies to introduce diverse substituents, thereby altering the molecule's steric and electronic profile.

Amidation:

Amidation involves the reaction of the primary amino groups with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, to form amide bonds. This transformation is a common strategy in medicinal chemistry to create more complex molecules. The reaction conditions for amidation can be optimized, with various coupling reagents and solvents being employed to achieve high yields and purity. For instance, the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) has proven effective for direct amidation reactions. analis.com.my The choice of the acylating agent allows for the introduction of a wide array of functional groups, from simple alkyl chains to more complex aromatic and heterocyclic moieties.

Mannich Reactions:

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the electron-rich quinoline ring), formaldehyde, and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction results in the aminomethylation of the aromatic ring, typically at positions activated by the existing functional groups. In the context of 8-hydroxyquinoline (B1678124) derivatives, the Mannich reaction provides a straightforward method for introducing aminomethyl groups. researchgate.netindexcopernicus.commdpi.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the quinoline core. wikipedia.org The specific conditions, including the choice of amine and solvent, can influence the outcome and yield of the reaction. indexcopernicus.com

Table 1: Examples of Amine Functionalization Reactions
Reaction TypeReagentsProduct TypeReference
AmidationCarboxylic Acid, EDC.HCl, Anhydrous THFN-Acyl-5,7-diaminoquinolin-8-ol analis.com.my
Mannich ReactionFormaldehyde, Primary/Secondary AmineAminomethylated this compound wikipedia.orgresearchgate.netindexcopernicus.com

Hydroxyl Group Derivatization

The hydroxyl group at the C8 position is another key site for chemical modification. Derivatization of this group can significantly impact the compound's chelating ability and pharmacokinetic properties. Common reactions include etherification and esterification.

Etherification:

Etherification involves the reaction of the hydroxyl group with an alkyl or aryl halide in the presence of a base. This reaction converts the hydroxyl group into an ether, which can alter the compound's solubility and ability to form hydrogen bonds.

Esterification:

Esterification is the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. Similar to amidation, this reaction allows for the introduction of a wide variety of functional groups. The choice of the acylating agent is crucial for tailoring the properties of the final product.

Halogenation and Subsequent Functionalization of the Quinoline Core

Halogenation of the quinoline ring introduces a reactive handle that can be used for further synthetic transformations, such as cross-coupling reactions. The positions of halogenation are influenced by the electronic nature of the existing substituents. For instance, in 5,7-dibromo-8-hydroxyquinoline, the bromo-substituents can be displaced by secondary amines at elevated temperatures. vdoc.pub

Subsequent functionalization of the halogenated quinoline core can be achieved through various modern synthetic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at specific positions on the quinoline ring.

Table 2: Halogenation and Subsequent Functionalization
ReactionReagents/CatalystProduct TypeReference
Nucleophilic SubstitutionSecondary AmineAmino-substituted quinoline vdoc.pub
Suzuki CouplingAryl boronic acid, Pd catalystAryl-substituted quinoline thieme-connect.de
Heck CouplingAlkene, Pd catalystAlkenyl-substituted quinoline thieme-connect.de
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl-substituted quinoline thieme-connect.de

Ring Transformations and Cyclocondensations Involving Diamino and Hydroxyl Moieties

The ortho-disposed amino and hydroxyl groups in this compound derivatives can participate in cyclocondensation reactions to form fused heterocyclic systems. These reactions significantly expand the structural diversity of the quinoline scaffold and can lead to the discovery of novel bioactive compounds.

For instance, the reaction of o-diaminoquinolines with 1,2-dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) rings, resulting in pyrido[2,3-f]quinoxaline (B14061820) derivatives. researchgate.net The synthesis of these complex heterocyclic systems can be achieved through a one-pot reaction or a stepwise approach. The specific reaction conditions and the nature of the dicarbonyl compound will determine the structure of the final product. The resulting fused systems often exhibit unique photophysical and biological properties. For example, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo cyclocondensation with sym-1,2-diketones to produce the corresponding pyrido[2,3-f]quinoxaline-8-carboxylates. researchgate.net Similarly, reaction with α-acetyl-N-arylhydrazonoyl chlorides yields 3-(aryldiazinyl)-2-methylpyrido[2,3-f]quinoxalines. researchgate.net

Iii. Coordination Chemistry and Metal Complexation of 5,7 Diaminoquinolin 8 Ol

Ligand Properties of 5,7-Diaminoquinolin-8-ol

The arrangement of functional groups in this compound dictates its behavior as a ligand in the formation of metal complexes. ontosight.ai Its ability to form stable complexes is primarily due to its capacity to act as a chelating agent.

This compound functions as a potent bidentate chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a stable ring structure. In this molecule, the primary chelating sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the adjacent hydroxyl group. nih.govresearchgate.net

Upon deprotonation, the hydroxyl group (-OH) at position 8 becomes a phenolate (B1203915) oxygen (-O⁻), which acts as a strong electron donor. nih.gov This, in conjunction with the quinoline nitrogen atom, creates a powerful (N,O⁻) donor set that can bind to a metal ion, forming a highly stable five-membered chelate ring. While the amino groups (-NH₂) at positions 5 and 7 are not typically involved in the primary chelation, they act as significant electronic modifiers, influencing the basicity and donor strength of the primary (N,O⁻) chelating site. Their presence can enhance the stability of the resulting metal complexes by altering the electron density on the quinoline ring system.

Table 1: Chelating Properties of this compound

PropertyDescription
Ligand Type Bidentate
Primary Donor Atoms Quinoline Ring Nitrogen, Hydroxyl Group Oxygen
Chelate Ring Size 5-membered ring
Modifying Groups Amino groups at C5 and C7

The chelating ability of this compound is highly dependent on the pH of the solution, which governs its protonation state. The ligand possesses several basic sites: the quinoline nitrogen, the two amino nitrogens, and the phenolate oxygen. For chelation to occur, the hydroxyl group at position 8 must be deprotonated to form the anionic phenolate species, which is a much stronger coordinator than the neutral hydroxyl group.

At very low pH (acidic conditions), the nitrogen atoms will be protonated, and the hydroxyl group will remain in its neutral form. In this state, the ligand is unable to effectively chelate metal ions. As the pH increases, the hydroxyl group deprotonates, activating the (N,O⁻) chelation site. The specific pH at which complexation becomes favorable depends on the pKa values of the ligand's functional groups and the nature of the metal ion. This pH-dependent behavior is critical for controlling the formation of metal complexes and is a key consideration in the synthesis and application of these compounds.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline (B1678124) derivatives is a well-established area of coordination chemistry. researchgate.net General methods are readily adaptable for the preparation of complexes with this compound.

Transition metal complexes of this compound can be synthesized through a direct reaction between the ligand and a suitable metal salt in solution. core.ac.uk The typical procedure involves dissolving the ligand in a solvent such as ethanol (B145695) or methanol. A solution of the metal salt, for instance, copper(II) chloride or zinc(II) chloride, in the same solvent is then added dropwise to the ligand solution. core.ac.ukmdpi.com

The formation of the complex is often indicated by an immediate color change and the precipitation of a solid product. core.ac.uk The reaction mixture is typically stirred for a period to ensure complete reaction. The resulting solid complex is then isolated by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried. The stoichiometry of the final complex, commonly 1:2 (metal:ligand), depends on the coordination number of the metal ion and the reaction conditions. bhu.ac.in

Table 2: General Synthesis of Metal-5,7-Diaminoquinolin-8-ol Complexes

ComponentExampleRole
Ligand This compoundChelating Agent
Metal Salt Copper(II) Chloride (CuCl₂) or Zinc(II) Chloride (ZnCl₂)Source of Central Metal Ion
Solvent Ethanol or MethanolReaction Medium
Product [M(C₉H₈N₃O)₂] (where M = Cu, Zn)Metal-Ligand Complex

The definitive determination of the three-dimensional structure of a metal complex is achieved through single-crystal X-ray crystallography. wikipedia.orglibretexts.org This powerful analytical technique involves diffracting a beam of X-rays off a crystalline sample of the compound. riken.jp By measuring the angles and intensities of the diffracted beams, a detailed electron density map of the crystal can be generated, from which the precise positions of all atoms in the molecule can be determined. wikipedia.org

Table 3: Information Obtained from X-ray Crystallography

ParameterDescription
Coordination Geometry The spatial arrangement of the ligands around the central metal ion (e.g., octahedral, square planar).
Bond Lengths The precise distances between the metal ion and the donor atoms of the ligand.
Bond Angles The angles between the coordinate bonds, defining the shape of the complex.
Intermolecular Interactions Information on how the complex molecules pack together in the crystal lattice.

Reactivity and Catalytic Applications of Metal Complexes

While the primary research focus on many 8-hydroxyquinoline derivatives has been on their biological activities, their metal complexes also possess significant potential in the field of catalysis. nih.gov Transition metal complexes are widely used as catalysts in organic synthesis because the metal center can facilitate chemical transformations that are otherwise difficult to achieve. nih.gov

The metal complexes of this compound are potential candidates for catalysts in various reactions. The specific catalytic activity would depend on the choice of the central metal ion and the coordination environment provided by the ligands. Potential applications include:

Oxidation Reactions: Metal complexes can act as catalysts for the oxidation of alcohols or other organic substrates.

Hydrogenation Reactions: Certain complexes can catalyze the addition of hydrogen across double or triple bonds. nih.gov

C-C Coupling Reactions: The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and many transition metal complexes are effective catalysts for these processes.

The ligand framework, including the amino substituents, can be modified to fine-tune the steric and electronic properties of the catalyst, potentially leading to higher efficiency and selectivity. nih.gov The study of the catalytic applications of this compound metal complexes represents a promising area for future research. rsc.orgresearchgate.net

Role in Homogeneous Catalysis (e.g., Atom Transfer Radical Polymerization)

Metal complexes of substituted 8-hydroxyquinolines are known to be active in various homogeneous catalytic processes. The electronic character of the substituents on the quinoline ring plays a crucial role in tuning the catalytic activity of the corresponding metal complexes. Amino groups, being strong electron-donating groups, can increase the electron density on the metal center, which can be beneficial for certain catalytic transformations.

Although direct studies of this compound complexes in Atom Transfer Radical Polymerization (ATRP) are not extensively reported, the fundamental principles of ATRP suggest their potential applicability. ATRP is a controlled radical polymerization technique that commonly employs copper complexes as catalysts. The catalytic cycle involves the reversible activation of a dormant alkyl halide initiator by a lower oxidation state metal complex (e.g., Cu(I)) to generate a radical and a higher oxidation state metal complex (e.g., Cu(II)-halide). The nature of the ligand coordinated to the copper center is critical in controlling the polymerization process.

The catalytic performance of various substituted 8-hydroxyquinoline and related complexes in different reactions is summarized in the table below, illustrating the versatility of this class of ligands in catalysis.

Catalyst/ComplexReactionKey Findings
Ruthenium complexes of substituted 8-hydroxyquinolinesFriedländer synthesis of quinolines5-methyl-8-hydroxyquinoline ruthenium complex showed the highest yield (73%). sioc-journal.cn
Iridium-8-oxyquinolinate complexesTransfer hydrogenation of ketonesThe electronic and steric properties of the 8-oxyquinolinate ligand influence the catalytic activity. nih.govacs.org
Copper(II) complexes of Schiff bases from 2-amino-8-hydroxyquinolineModel systems for catalytic cyclesExhibit positive redox potentials for the Cu(II)/Cu(I) couple, relevant for redox catalysis. researchgate.net
5-Amino-8-hydroxyquinoline (5AHQ)/Cu complexInhibition of proteasome activityDemonstrates the biological catalytic inhibitory activity of amino-substituted 8-hydroxyquinoline complexes. nih.gov

Mechanistic Investigations of Catalytic Cycles

The mechanism of catalytic cycles involving metal complexes of 8-hydroxyquinoline derivatives is centered around the ability of the metal ion to shuttle between different oxidation states and to coordinate with the substrates. The ligand framework plays a pivotal role in stabilizing the various intermediates in the catalytic cycle and in modulating the reactivity of the metal center.

For a hypothetical catalytic cycle involving a this compound metal complex, for instance in an oxidation reaction, the mechanism would likely involve the following general steps:

Activation of the Catalyst: The precatalyst, a stable metal complex of this compound, might undergo an initial activation step, which could involve a change in the metal's oxidation state or the creation of a vacant coordination site.

Substrate Coordination: The substrate molecule binds to the activated metal center. The electron-rich nature of the diamino-substituted ligand could enhance the binding affinity for certain substrates.

Transformative Step: This is the key catalytic step where the substrate is converted into the product. This could be an insertion reaction, an oxidative addition, a reductive elimination, or an electron transfer process. The electronic properties of the this compound ligand would directly influence the energetics of this step. For example, in an oxidative catalysis, the electron-donating amino groups would facilitate the oxidation of the metal center.

Product Release: The product dissociates from the metal complex, regenerating the active catalyst for the next cycle.

Investigations into the catalytic cycle of related systems, such as iridium complexes with substituted 8-oxyquinolinate ligands in transfer hydrogenation, have shown that the nature of the substituent on the quinoline ring dictates the efficiency and selectivity of the reaction. nih.govacs.org Similarly, studies on cobalt complexes have shed light on their mechanism of action in biological systems, involving the generation of reactive oxygen species and interaction with DNA, which can be considered a form of catalytic degradation. researchgate.net

Electrocatalytic Applications

The redox-active nature of quinoline derivatives and their metal complexes makes them promising candidates for electrocatalytic applications. Electrocatalysis involves the use of an electrode modified with a catalyst to accelerate an electrochemical reaction. The catalyst facilitates electron transfer and lowers the overpotential required for the reaction to proceed.

While specific electrocatalytic studies on this compound are not prominent in the literature, research on related quinoline-based systems provides valuable insights. For example, manganese tricarbonyl complexes with biquinoline ligands have been investigated for the electrocatalytic reduction of CO2. rochfordlab.com The electronic properties of the quinoline ligand were found to be a key factor in determining the catalytic efficiency. The introduction of electron-donating amino groups, as in this compound, could potentially enhance the electron-donating ability of the ligand to the metal center, which may be beneficial for reductive electrocatalytic processes.

Furthermore, the general field of electrocatalysis with metal complexes of nitrogen-containing heterocyclic ligands is well-established. These complexes have been employed in a variety of reactions, including the oxygen reduction reaction (ORR), the hydrogen evolution reaction (HER), and the reduction of organic pollutants. The ability of the 8-hydroxyquinoline moiety to form stable complexes with a wide range of transition metals opens up possibilities for designing novel electrocatalysts based on the this compound framework.

The table below summarizes the electrocatalytic performance of some relevant quinoline-based systems.

ElectrocatalystReactionKey Performance Metrics
[fac-Mn(bqn)(CO)3(CH3CN)]+ (bqn = 2,2′-biquinoline)CO2 ReductionThe bqn ligand influences the redox properties and catalytic activity. rochfordlab.com
Ruthenium oxyquinolate-merocyanine complexesGeneral electrochemistryProbed for their electronic and photophysical properties relevant to catalysis. rochfordlab.com
Copper(II) complexes of Schiff bases from 2-amino-8-hydroxyquinolineRedox behaviorShow positive redox potentials, indicating suitability for electrocatalytic cycles. researchgate.net

Iv. Theoretical and Computational Chemistry of 5,7 Diaminoquinolin 8 Ol

Electronic Structure and Quantum Chemical Analyses

Quantum chemical analyses offer a quantitative description of the electron distribution and bonding within 5,7-Diaminoquinolin-8-ol. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. By solving the Kohn-Sham equations, DFT can map the electron density and from this, a wealth of information can be derived.

Theoretical investigations on the parent molecule, 8-hydroxyquinoline (B1678124), and its derivatives have demonstrated the utility of DFT in predicting their structural stability and electronic behavior. For instance, studies on electrophilic aromatic substitution reactions of 8-hydroxyquinoline have utilized DFT to compare the stability of various substituted products by analyzing their total energy, the energy of the Highest Occupied Molecular Orbital (HOMO), and the HOMO-LUMO energy gap researchgate.net. The introduction of two electron-donating amino groups at the 5 and 7 positions of the quinoline (B57606) ring is expected to significantly influence these parameters.

A hypothetical DFT study on this compound would likely involve the selection of an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to achieve a reliable description of the system. The resulting data would provide a foundational understanding of the molecule's intrinsic properties.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions within a molecule. It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a chemically intuitive picture of bonding.

In the context of this compound, an NBO analysis would quantify the charge distribution on each atom, revealing the electronic effects of the amino and hydroxyl substituents on the quinoline core. The analysis would also detail the hybridization of atomic orbitals contributing to each bond and identify significant donor-acceptor interactions, which are indicative of electron delocalization and hyperconjugation. These interactions play a crucial role in the molecule's stability and reactivity. The presence of nitrogen and oxygen atoms with lone pairs suggests that n → π* and n → σ* interactions would be of particular importance in understanding the electronic landscape of this compound.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density to define atomic properties and the nature of chemical bonds. AIM analysis of this compound would involve locating the bond critical points (BCPs) for each covalent bond and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points.

The values obtained from an AIM analysis would characterize the bonds within the molecule. For example, the magnitude of the electron density at the BCP is related to the bond order, while the sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. This analysis could provide deep insights into the covalent and potential hydrogen bonding interactions within the molecule and between molecules.

Reactivity Predictions and Mechanistic Studies

Computational chemistry is not only descriptive but also predictive. By analyzing the electronic structure, it is possible to forecast the reactivity of this compound and elucidate the mechanisms of its potential reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these frontier orbitals in this compound are critical determinants of its chemical behavior.

The amino groups at positions 5 and 7 are strong electron-donating groups, which would be expected to raise the energy of the HOMO and increase the electron density on the aromatic rings. This would make the molecule more susceptible to electrophilic attack. The LUMO, on the other hand, would indicate the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.2
LUMO-1.8
HOMO-LUMO Gap3.4

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual DFT calculations.

Computational chemistry can be used to map the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and transition states. This allows for the elucidation of reaction mechanisms and the calculation of activation energies, which are crucial for understanding reaction rates.

For this compound, computational studies could model various reactions, such as its synthesis via the reduction of 7-amino-5-nitrosoquinolin-8-ol (B11906425) . By locating the transition state structure for such a reaction, the activation barrier could be calculated, providing insight into the reaction's feasibility and kinetics. Such studies are invaluable for optimizing synthetic routes and understanding the underlying chemical transformations.

Computational Studies on Reaction Selectivity

Computational studies are pivotal in predicting the regioselectivity and chemoselectivity of chemical reactions. For substituted quinolines, density functional theory (DFT) calculations can be employed to determine the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. While specific computational studies on the reaction selectivity of this compound are not extensively documented in the reviewed literature, the electronic properties of the quinoline nucleus, modified by the presence of two amino groups and a hydroxyl group, can be inferred from studies on related compounds.

The amino groups at positions 5 and 7 are strong activating groups, increasing the electron density of the benzene (B151609) ring and directing electrophilic substitution to the ortho and para positions. Conversely, the pyridine (B92270) ring is inherently electron-deficient. Computational models, such as those calculating frontier molecular orbitals (HOMO and LUMO), can precisely predict the most probable sites for various reactions. For instance, the sites with the highest HOMO density would be most susceptible to electrophilic attack, while sites with the highest LUMO density would be prone to nucleophilic attack.

A hypothetical analysis of reaction selectivity for this compound would likely involve the following computational assessments:

Fukui Functions: To identify local reactivity descriptors for nucleophilic, electrophilic, and radical attacks.

Transition State Theory Calculations: To determine the activation energies for different reaction pathways, thereby predicting the most kinetically favorable products.

Molecular Electrostatic Potential (MEP) Maps: To visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites of interaction.

Without specific studies on this compound, a definitive quantitative prediction of its reaction selectivity remains a subject for future research.

Molecular Interactions and Binding Studies

The biological and material properties of this compound are fundamentally governed by its molecular interactions. Computational methods offer a powerful lens to examine these interactions in detail.

The structure of this compound is ripe for the formation of extensive hydrogen bonding networks. The presence of a hydroxyl group at position 8 and two amino groups at positions 5 and 7 allows for both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonds: An important feature of 8-hydroxyquinoline and its derivatives is the potential for an intramolecular hydrogen bond between the hydroxyl group at position 8 and the nitrogen atom of the quinoline ring. rsc.org This interaction creates a stable five-membered ring, influencing the molecule's conformation and physicochemical properties. nih.gov The amino groups can also participate in intramolecular hydrogen bonding, although this is geometrically less favorable than the O-H···N interaction.

Intermolecular Hydrogen Bonds: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, facilitating the formation of complex intermolecular networks in the solid state and in solution. These interactions are crucial for crystal packing and for the binding of the molecule to biological targets. Computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of these hydrogen bonds.

A DFT study on the vibrational and structural properties of 5,7-diiodo-8-hydroxyquinoline, an analogue, provides insights into the types of interactions that can be computationally characterized. researchgate.net Similar calculations for this compound would elucidate the specific hydrogen bonding patterns.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, one can gain a detailed understanding of the forces driving supramolecular assembly.

For this compound, a Hirshfeld surface analysis would likely reveal the dominant role of N-H···N, N-H···O, and O-H···N hydrogen bonds in the crystal packing. Additionally, π-π stacking interactions between the quinoline ring systems would be expected. The fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

While a specific Hirshfeld analysis for this compound is not available in the literature, the following table illustrates the type of data that would be obtained, based on analyses of similar complex organic molecules. nih.govnih.gov

Interaction TypeContribution to Hirshfeld Surface Area (%)
H···H45.0
N···H / H···N25.5
O···H / H···O15.2
C···H / H···C8.3
C···C (π-π stacking)4.5
Other1.5

This table is hypothetical and serves to illustrate the typical output of a Hirshfeld surface analysis for a molecule with similar functional groups.

Structure-Property Relationships Derived from Computational Models

Computational models are instrumental in establishing quantitative structure-property relationships (QSPR), which correlate the molecular structure with its physicochemical properties. nih.gov For this compound, DFT calculations can predict a range of properties that are crucial for its application.

A DFT study on 5,7-diiodo-8-hydroxyquinoline provides a template for the types of properties that can be computationally derived. researchgate.net The study investigated molecular stability, bond strength, and electronic properties through NBO analysis and frontier molecular orbital calculations.

The following table presents key computational parameters for 5,7-diiodo-8-hydroxyquinoline, which serve as a reference for what could be expected for the diamino analogue.

Computational ParameterCalculated Value for 5,7-diiodo-8-hydroxyquinoline
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Energy Gap4.4 eV
Dipole Moment2.5 D

Data extracted from a DFT study on 5,7-diiodo-8-hydroxyquinoline. researchgate.net

For this compound, the presence of electron-donating amino groups in place of the iodo groups would be expected to raise the HOMO energy level, decrease the HOMO-LUMO gap, and increase the dipole moment. These changes would have significant implications for the molecule's electronic and optical properties, as well as its reactivity. Such computational insights are invaluable for the rational design of new materials and therapeutic agents based on the this compound scaffold.

Vi. Applications of 5,7 Diaminoquinolin 8 Ol As a Chemical Building Block and Functional Material Precursor

Role in Complex Organic Synthesis

The presence of nucleophilic amino and hydroxyl groups on the 5,7-diaminoquinolin-8-ol scaffold makes it an excellent starting material for constructing elaborate molecular architectures. Its utility in synthetic organic chemistry is demonstrated in its role as a precursor for advanced heterocyclic systems and its application in modern synthetic methodologies like multicomponent reactions and combinatorial chemistry.

Precursor for Advanced Heterocyclic Systems (e.g., Imidazoquinoline Derivatives)

The 1,2-arrangement of the amino group at the 7-position and the hydroxyl group at the 8-position, along with the additional amino group at the 5-position, makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. A significant application is in the creation of imidazo[4,5-h]quinoline derivatives. The synthesis typically involves the condensation of the diaminoquinoline with aldehydes or carboxylic acids to form the imidazole (B134444) ring. These resulting imidazoquinoline structures are of great interest as they are analogues of potent immunomodulatory agents that act as Toll-like receptor (TLR) agonists. nih.govnih.gov The substitution pattern on the quinoline (B57606) ring can be further modified to fine-tune the biological activity of the resulting compounds.

Component in Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly valued for their efficiency and ability to generate molecular complexity rapidly. The multiple reactive functional groups of this compound make it an ideal substrate for various MCRs. For instance, it can participate in reactions like the Ugi or Passerini reaction, where the amino groups can act as the amine component. This allows for the straightforward synthesis of complex molecules with diverse substitution patterns, which is particularly useful in the generation of compound libraries for drug discovery. The use of MCRs in synthesizing heterocyclic compounds is a well-established strategy for creating structural diversity.

Use in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as a library. The structural features of this compound make it a valuable scaffold for the construction of such libraries. The two amino groups and the hydroxyl group can be selectively or simultaneously reacted with a wide array of building blocks, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to generate a vast number of derivatives. These libraries of compounds can then be screened for biological activity, leading to the identification of new lead compounds for drug development.

Development of Functional Materials

The inherent electronic and chelating properties of the this compound core structure, coupled with its versatile reactivity, make it a promising candidate for the development of novel functional materials with applications in optics, electronics, and sensing.

Incorporation into Polymeric Structures

The difunctional nature of this compound, with its two primary amino groups, allows it to be used as a monomer in polymerization reactions. It can be reacted with diacyl chlorides or dianhydrides to form high-performance polymers such as polyamides and polyimides, respectively. The incorporation of the quinoline moiety into the polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. The metal-chelating ability of the 8-hydroxyquinoline (B1678124) unit can also be exploited to create functional polymers capable of binding metal ions, which can be used in sensing, catalysis, or for the development of materials with tailored magnetic or optical properties.

Polymer TypeCo-monomerPotential Polymer Properties
PolyamideTerephthaloyl chlorideHigh thermal stability, mechanical strength
PolyimidePyromellitic dianhydrideExcellent thermal and oxidative stability, good dielectric properties
PolyesterAdipoyl chlorideEnhanced chelating properties, potential for biodegradable materials

Precursor for Luminescent Materials (e.g., Chelation-Enhanced Fluorescence)

The 8-hydroxyquinoline scaffold is a classic ligand in coordination chemistry, known for forming stable and highly fluorescent complexes with a variety of metal ions. The presence of the two electron-donating amino groups at the 5- and 7-positions of this compound is expected to enhance the electron density of the aromatic system, which can lead to a significant modulation of the photophysical properties of its metal complexes. This phenomenon, known as chelation-enhanced fluorescence (CHEF), results in a substantial increase in fluorescence intensity upon coordination with a metal ion. This property makes this compound an excellent precursor for the development of sensitive and selective fluorescent sensors for the detection of various metal ions. The specific emission wavelength and intensity can be tuned by the choice of the coordinated metal ion.

Metal IonPotential ComplexExpected Luminescence Properties
Al³⁺Tris(5,7-diamino-8-quinolinolato)aluminum(III)Strong green fluorescence, high quantum yield
Zn²⁺Bis(5,7-diamino-8-quinolinolato)zinc(II)Blue-green emission, potential for use in OLEDs
Ga³⁺Tris(5,7-diamino-8-quinolinolato)gallium(III)Intense green luminescence, high stability

Self-Assembly into Supramolecular Architectures

The molecular structure of this compound is exceptionally well-suited for the construction of complex supramolecular architectures through self-assembly. This process, driven by non-covalent interactions, allows molecules to spontaneously organize into well-defined, stable structures. The key to this capability lies in the multiple functional groups on the quinoline core.

The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring form a classic bidentate chelation site, similar to the parent compound 8-hydroxyquinoline (8-HQ). This site readily coordinates with metal ions, acting as a primary driver for assembling metallo-supramolecular structures. Furthermore, the amino groups at the 5 and 7 positions introduce additional hydrogen-bonding sites. These groups can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the nitrogen lone pairs), facilitating intricate networks of intermolecular connections.

These interactions, including hydrogen bonding, π-π stacking between the aromatic quinoline rings, and coordination with metal centers, allow this compound to form diverse and stable supramolecular assemblies such as helicates, grids, and coordination polymers. The electron-donating nature of the amino groups enhances the electron density of the aromatic system, which can further strengthen π-π stacking interactions and influence the photophysical properties of the resulting assemblies. The ability to tune these interactions by changing solvents or introducing specific metal ions allows for control over the final architecture and its properties. While specific research on this compound is limited, the principles of self-assembly are well-documented for related 8-hydroxyquinolinate-based complexes which form mononuclear, binuclear, and trinuclear structures depending on the reaction conditions.

Chemical Sensing and Probe Development

The unique electronic and chelating properties of this compound make it an excellent candidate for developing chemical sensors and probes. The 8-hydroxyquinoline scaffold is renowned for its use in fluorescent chemosensors. The parent molecule is weakly fluorescent, but upon chelation with metal ions, its fluorescence emission is often greatly enhanced due to increased molecular rigidity and modulation of photoinduced electron transfer (PET) processes. The introduction of two strong electron-donating amino groups at the 5 and 7 positions is expected to significantly enhance the molecule's performance as a signaling unit.

This compound can function as a chemodosimeter, a type of sensor that undergoes an irreversible chemical reaction with an analyte to produce a detectable signal. More commonly, it serves as a chemosensor that operates through reversible binding. Its N,O-bidentate pocket is an effective binding site for a variety of metal ions.

The amino groups enhance the ligand's basicity and electron-donating capacity, which can lead to stronger and more selective binding with specific metal ions compared to the unsubstituted 8-hydroxyquinoline. Upon coordination with a metal ion, changes in the electronic structure of the molecule can lead to distinct changes in its absorption (colorimetric sensing) or fluorescence (fluorometric sensing) properties. For instance, derivatives of 8-hydroxyquinoline are known to be effective sensors for biologically and environmentally important metal ions. Research on the related 5-amino-8-hydroxyquinoline has shown its utility in complexing with ions like Cu²⁺ and Fe³⁺. Similarly, other quinoline-based derivatives have demonstrated high selectivity for ions such as Zn²⁺.

The sensing mechanism typically involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and suppresses non-radiative decay pathways, leading to a "turn-on" fluorescent response. The specific selectivity and sensitivity of this compound would depend on the target ion's size, charge, and coordination preference.

Table 1: Performance of a Quinoline-Based Chemosensor for Zinc Detection Data based on a representative quinoline derivative for illustrative purposes.

FeatureValue
AnalyteZn²⁺
Medium100% Aqueous Buffer
Fluorescence Change317-fold enhancement
Emission Wavelength536 nm
Detection Limit4.48 µM

The structure of this compound contains multiple sites that are sensitive to changes in pH, making it a promising candidate for pH sensors. The molecule has three key ionizable groups: the phenolic hydroxyl group (-OH), which is acidic, and the two amino groups (-NH₂), which are basic. Additionally, the nitrogen atom of the quinoline ring is also basic.

These groups have different pKa values and will be protonated or deprotonated at different pH levels.

In strongly acidic solutions, the amino groups and the quinoline nitrogen will be protonated.

As the pH increases, these groups will be deprotonated.

In alkaline solutions, the phenolic hydroxyl group will lose its proton.

Each of these protonation/deprotonation events alters the internal charge distribution and the extent of intramolecular charge transfer (ICT) within the molecule. This, in turn, leads to distinct shifts in the UV-visible absorption and fluorescence spectra. This behavior allows the molecule to act as a multi-stage pH indicator, potentially providing different colorimetric or fluorometric signals across a wide pH range. This principle has been demonstrated in related amino-substituted heterocyclic compounds, such as aminoquinoxalines, which show significant red shifts in absorption and emission upon protonation, enabling dual-channel pH monitoring. This capability is crucial for environmental monitoring, such as tracking ocean acidification where precise pH measurements are necessary.

Vii. Future Research Directions and Challenges

Exploration of New, Sustainable Synthetic Pathways

A significant challenge in the broader field of quinoline (B57606) chemistry has been the reliance on traditional synthetic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, which often involve harsh reaction conditions, toxic reagents, and inefficient processes. mdpi.com The future synthesis of 5,7-Diaminoquinolin-8-ol and its analogs necessitates a paradigm shift towards green and sustainable chemistry. researchgate.netijpsjournal.com

Key research avenues include:

Multicomponent Reactions (MCRs): These reactions offer an efficient, economical, and eco-friendly alternative by combining three or more starting materials in a single, one-pot operation to construct complex molecules. iau.irrsc.org Developing an MCR strategy for this compound would significantly enhance atom economy and reduce waste. rsc.org

Green Catalysts and Solvents: Research should focus on replacing strong acids and hazardous reagents with environmentally benign catalysts such as p-toluenesulfonic acid (p-TSA) or reusable heterogeneous catalysts. researchgate.netgoogle.com The use of greener solvents like ethanol (B145695), water, or ionic liquids is also a critical area for exploration. researchgate.netiau.ir

Alternative Energy Sources: Employing microwave irradiation and ultrasonic-assisted synthesis can lead to shorter reaction times, milder conditions, and improved yields compared to conventional heating methods. mdpi.comresearchgate.netmdpi.com

Sustainable ApproachKey PrinciplePotential Advantage for this compound SynthesisReference
Multicomponent Reactions (MCRs)Convergent, one-pot synthesis from ≥3 starting materials.High atom economy, reduced waste, rapid assembly of the core structure. rsc.org
Green CatalysisUse of non-toxic, reusable, or biodegradable catalysts.Avoidance of harsh acids, simplified purification, lower environmental impact. researchgate.net
Alternative SolventsReplacement of volatile organic compounds (VOCs) with water, ethanol, or ionic liquids.Improved safety profile, reduced pollution, potential for new reactivity. iau.ir
Energy EfficiencyApplication of microwave or ultrasound energy.Faster reaction rates, lower energy consumption, milder conditions. researchgate.netnih.gov

Design and Synthesis of Advanced Derivatives with Tunable Properties for Specific Academic Applications

The this compound scaffold is ripe for modification to create a library of derivatives with fine-tuned electronic, steric, and photophysical properties. The strategic introduction of various functional groups can significantly alter the molecule's behavior for targeted research applications. researchgate.net

Future design strategies should focus on:

Substitution on Amino Groups: Acylation, alkylation, or arylation of the 5- and 7-amino groups can modulate the electron-donating capacity and steric hindrance of the molecule, influencing its coordination chemistry and intermolecular interactions.

Modification of the Quinoline Core: Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the carbocyclic ring can alter the electronic properties of the entire system. researchgate.net For instance, substituents at the C-5 or C-7 positions are known to cause shifts in the emission spectra of related 8-hydroxyquinoline (B1678124) complexes.

Hybridization with Other Scaffolds: Covalently linking the this compound core to other heterocyclic systems like pyrazole (B372694) or indole (B1671886) could generate hybrid molecules with novel properties. researchgate.net

Modification SitePotential SubstituentPredicted Effect on PropertiesPotential Academic Application
5,7-Amino GroupsAcetyl, BenzoylDecreased basicity, altered H-bonding capability.Studying coordination chemistry, modulating ligand field strength.
Quinoline Ring (e.g., C-2, C-4)-CF₃, -NO₂ (EWGs)Blue-shift in fluorescence, altered redox potential.Development of probes for specific analytes, materials science.
Quinoline Ring (e.g., C-2, C-4)-CH₃, -OCH₃ (EDGs)Red-shift in fluorescence, enhanced electron density.Tuning photophysical properties for optical materials research.
8-Hydroxyl GroupAlkylation (e.g., to form an ether)Elimination of chelating ability, altered solubility.Investigating the role of chelation in molecular recognition.

Deeper Mechanistic Understanding of Its Intrinsic Reactivity and Intermolecular Interactions

A comprehensive understanding of the fundamental reactivity and non-covalent interactions of this compound is crucial for its rational application. Future research must move beyond simple characterization to a detailed mechanistic investigation.

Areas for focused study include:

Hydrogen Bonding Dynamics: The presence of two amino groups and a hydroxyl group allows for complex intra- and intermolecular hydrogen bonding networks. Advanced techniques like Car-Parrinello Molecular Dynamics (CPMD) can be used to study the dynamics of these bonds and the potential for proton transfer events, which are critical in many chemical and biological processes. mdpi.com

Non-covalent Interactions: A detailed analysis of π-π stacking, van der Waals forces, and halogen bonding (in derivatives) is needed. Symmetry-Adapted Perturbation Theory (SAPT) analysis can reveal the nature of these intermolecular forces, showing, for example, that dispersive forces can be decisive factors in molecular self-assembly. mdpi.com

Chelation Thermodynamics and Kinetics: While the chelating ability of the 8-hydroxyquinoline core is well-known, the influence of the 5,7-diamino substituents on the thermodynamics and kinetics of metal ion binding requires thorough investigation. This knowledge is essential for designing selective metal ion sensors or sequestration agents.

Development of Novel Material Science Applications and Sensing Platforms

The inherent properties of the 8-hydroxyquinoline scaffold as a metal-chelating fluorophore suggest significant potential for this compound in materials science and analytical chemistry. scispace.com

Future research should target:

Chemosensors: The amino groups can be functionalized to act as recognition sites for specific analytes (ions, molecules). Binding of the analyte could modulate the fluorescence of the quinoline core, enabling "turn-on" or "turn-off" sensing platforms. Research into detecting environmentally important ions like Al³⁺ is a promising direction. scispace.com

Organic Light-Emitting Diodes (OLEDs): Tris(8-quinolinolate) aluminum(III) (AlQ₃) is a benchmark material in OLED technology. The introduction of amino groups in this compound could lead to new metal complexes with tuned emission colors and improved charge transport properties.

Functional Polymers: Incorporating the this compound unit into polymer backbones or as a pendant group could create materials with unique optical, thermal, or metal-binding properties for applications in coatings, membranes, or smart materials.

Integration with Emerging Technologies in Organic Synthesis and Automation

To accelerate the exploration of this compound and its derivatives, the integration of modern technologies is essential.

Key technological integrations include:

Automated Synthesis and High-Throughput Screening: Automated platforms can rapidly synthesize libraries of derivatives based on the strategies outlined in section 7.2. This allows for the high-throughput screening of compounds for specific properties, dramatically speeding up the discovery cycle.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, reaction time), improved safety for handling reactive intermediates, and easier scalability compared to batch processes. nih.gov Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production. nih.gov

Machine Learning for Reaction Optimization: Machine learning algorithms can analyze data from a series of experiments to predict optimal reaction conditions, minimizing the number of experiments needed and accelerating the development of robust synthetic protocols.

Advanced Computational Modeling for Predictive Design of Derivatives and Their Properties

In silico methods are indispensable for the rational design of new molecules and for gaining insights into their behavior at an atomic level. researchgate.net

Future computational efforts should focus on:

Predictive ADMET Properties: For derivatives being considered in biological contexts, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase, helping to prioritize synthetic targets. scispace.com

Molecular Docking and Dynamics: These simulations can predict the binding modes and affinities of this compound derivatives with specific target proteins or receptors, guiding the design of molecules for academic biological studies. researchgate.net Molecular dynamics simulations can confirm the stability of ligand-receptor complexes and identify key interactions, such as hydrogen bonds and π-π stacking. researchgate.net

DFT for Electronic and Spectroscopic Properties: Density Functional Theory (DFT) is a powerful tool for calculating the geometric, energetic, and electronic structures of molecules. mdpi.com It can be used to predict how different substituents will affect the HOMO-LUMO gap, absorption/emission wavelengths, and other photophysical properties, enabling the predictive design of new materials for sensing and optoelectronics.

Q & A

Basic: What are the established synthetic routes for 5,7-Diaminoquinolin-8-ol, and what analytical methods validate its purity?

Answer:
Synthesis typically involves halogenation or amination of quinoline derivatives under controlled conditions. For example:

  • Halogenation: Bromination of 8-hydroxyquinoline derivatives using bromine in methanol with NaHCO₃ as a base, followed by recrystallization from ethanol to isolate pure product .
  • Amination: Substitution reactions introducing amino groups at positions 5 and 7 via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like CuI .

Validation Methods:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection.
  • Structural Confirmation: Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement (R factor <0.05) .
  • Spectroscopy: FT-IR for functional group analysis (e.g., N–H stretch at ~3400 cm⁻¹) and ¹H/¹³C NMR for substituent positioning .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?

Answer:
SC-XRD reveals planar molecular geometry with hydrogen-bonded dimers formed via O–H⋯N interactions (bond length ~2.7 Å, angle ~157°) . Halogen substituents (e.g., Cl/Br) influence packing through type I halogen-halogen contacts (Br⋯Br distance ~3.6 Å) . Key software : SHELXL for refinement, APEX2 for data collection .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Answer:
Contradictions often arise from:

  • Substituent Effects: Minor structural variations (e.g., Cl vs. Br at position 7) alter binding to microbial enzymes vs. mammalian cells .
  • Assay Conditions: Differences in solvent (DMSO vs. aqueous buffers) or pH affect solubility and bioavailability .

Methodological Solutions:

  • Dose-Response Analysis: Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. E. coli) .
  • Molecular Docking: Use AutoDock Vina to predict interactions with targets like DNA gyrase (bacteria) or topoisomerase II (human) .

Advanced: What strategies optimize reaction yields in the synthesis of this compound derivatives?

Answer:
Key factors include:

  • Catalyst Screening: CuI/ligand systems for amination improve yields from ~40% to >80% .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics .
  • Temperature Control: Maintaining 60–80°C prevents side reactions (e.g., oxidation of amino groups) .

Case Study: Recrystallization from ethanol at 4°C increased purity from 85% to 99% in dibrominated derivatives .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (TLV: 0.1 mg/m³) .
  • Spill Management: Neutralize with sand or vermiculite, then dispose as hazardous waste .

Advanced: How do spectroscopic and computational methods complement structural analysis of this compound?

Answer:

  • FT-IR/NMR: Identify functional groups (e.g., NH₂ at δ 5.2 ppm in DMSO-d₆) .
  • DFT Calculations: Gaussian 09 predicts HOMO-LUMO gaps (~4.5 eV) and charge distribution, explaining reactivity .
  • SC-XRD + Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding contributes 35% to crystal packing) .

Basic: What are the key applications of this compound in scientific research?

Answer:

  • Coordination Chemistry: Chelates transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
  • Antimicrobial Studies: MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Fluorescent Probes: Modifies into amide derivatives for selective detection of Zn²⁺ in cells .

Advanced: How does this compound compare to structurally similar compounds in terms of bioactivity?

Answer:

Compound Key Substituents Bioactivity Reference
8-Hydroxyquinoline-OH at C8Broad-spectrum chelator, low cytotoxicity
5,7-Dichloroquinolin-8-ol-Cl at C5/C7Antifungal (IC₅₀: 1.5 µM)
This compound-NH₂ at C5/C7Enhanced DNA intercalation

Trends: Amino groups improve water solubility and target specificity compared to halogens .

Basic: What databases or software are essential for studying this compound?

Answer:

  • Structural Databases: PubChem (CID: 2722), Cambridge Structural Database (CSD entry: WDFKML) .
  • Refinement Tools: SHELXL for XRD data, OLEX2 for visualization .
  • Spectroscopic Libraries: SDBS for IR/NMR reference spectra .

Advanced: What experimental designs mitigate degradation of this compound during long-term studies?

Answer:

  • Storage: -20°C under argon in amber vials to prevent oxidation .
  • Stability Assays: Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
  • Formulation: Encapsulation in cyclodextrins or liposomes improves aqueous stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.